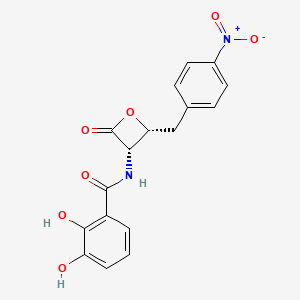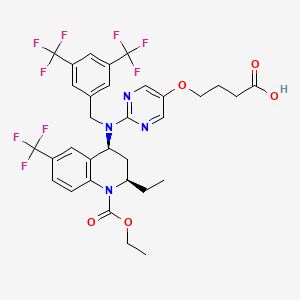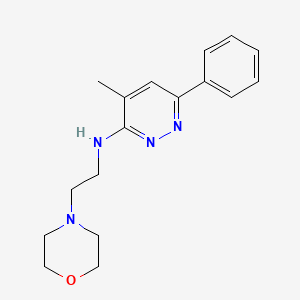
米那普林
描述
米那普林是一种精神药物,已被用于治疗各种抑郁症。 它以其抗抑郁作用而闻名,据报道它相对没有心脏毒性、嗜睡和体重增加 。 米那普林作为单胺氧化酶 A 的可逆抑制剂,对某些抗生素耐药细菌显示出显着的抗生素活性 。
科学研究应用
作用机制
米那普林通过与血清素 2 型受体以及多巴胺 D1 和 D2 型受体结合发挥作用。 它还与血清素再摄取泵结合,阻断多巴胺和血清素的再摄取 。 此外,米那普林具有轻微的胆碱激动作用,这可能有助于其情绪改善和促智作用 。
生化分析
Biochemical Properties
Minaprine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It binds to serotonin type 2 receptors and dopamine D1 and D2 type receptors . Additionally, Minaprine binds to the serotonin reuptake pump, blocking the reuptake of both dopamine and serotonin . This interaction enhances the availability of these neurotransmitters in the synaptic cleft, contributing to its antidepressant effects. Minaprine also exhibits cholinomimetic properties to a slight degree, which may contribute to its mood-brightening and nootropic properties .
Cellular Effects
Minaprine influences various types of cells and cellular processes. It has been shown to improve memory consolidation, with repeated drug administration leading to potentiation of this effect . The effects of Minaprine on memory consolidation are related to its dopaminergic action . Additionally, Minaprine attenuates beta-adrenergic receptor function, similar to other antidepressant treatments . This modulation of receptor function can impact cell signaling pathways, gene expression, and cellular metabolism, contributing to its therapeutic effects.
Molecular Mechanism
At the molecular level, Minaprine exerts its effects through several mechanisms. It binds to serotonin type 2 receptors and dopamine D1 and D2 type receptors, blocking the reuptake of both dopamine and serotonin . This increases the availability of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and improving mood. Minaprine also acts as a reversible inhibitor of monoamine oxidase A (MAO-A) in rats, which further contributes to its antidepressant effects . Additionally, Minaprine weakly inhibits acetylcholinesterase in rat brain homogenates, which may enhance cholinergic neurotransmission .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Minaprine have been observed to change over time. Studies have shown that repeated administration of Minaprine leads to potentiation of its effects on memory consolidation . This suggests that the drug’s efficacy may increase with continued use. Additionally, Minaprine has been reported to be relatively stable, with an elimination half-life of 2-2.5 hours . Long-term effects on cellular function have been observed, with Minaprine improving memory consolidation and attenuating beta-adrenergic receptor function over time .
Dosage Effects in Animal Models
The effects of Minaprine vary with different dosages in animal models. Post-training administration of Minaprine at doses of 2.5, 5, and 10 mg/kg dose-dependently improved retention of an inhibitory avoidance response in mice . Animals receiving nine daily injections of 5 mg/kg and administered a challenge dose post-training showed an improvement in memory consolidation similar to that produced by acute injection of 10 mg/kg . These effects on retention performance are related to Minaprine’s dopaminergic action and are observed when the drug is given at short periods after training .
Metabolic Pathways
Minaprine is involved in several metabolic pathways, including serotonergic and dopaminergic synapses . It acts as a reversible inhibitor of monoamine oxidase A (MAO-A) in rats, which plays a role in the metabolism of neurotransmitters . Minaprine’s interaction with the serotonin reuptake pump and dopamine receptors also influences metabolic flux and metabolite levels in the brain .
Transport and Distribution
Minaprine is transported and distributed within cells and tissues through various mechanisms. It binds to serotonin type 2 receptors and dopamine D1 and D2 type receptors, facilitating its transport across cell membranes . Minaprine’s interaction with the serotonin reuptake pump also plays a role in its distribution within the brain . Additionally, Minaprine’s cholinomimetic properties may influence its localization and accumulation in cholinergic neurons .
Subcellular Localization
Minaprine’s subcellular localization is influenced by its interactions with various receptors and transporters. It binds to serotonin type 2 receptors and dopamine D1 and D2 type receptors, which are primarily located in the synaptic cleft . Minaprine’s interaction with the serotonin reuptake pump also affects its localization within serotonergic neurons . Additionally, Minaprine’s weak inhibition of acetylcholinesterase may influence its activity in cholinergic synapses .
准备方法
米那普林的合成涉及多个步骤。 最后一步是氯取代哒嗪与吗啉衍生物的伯胺基之间的反应 。 所需的哒嗪可以通过苯乙酮与丙酮酸反应制得,然后使用肼进行成环,得到哒嗪酮。 用三氯氧磷处理它可以将其转化为所需的氯衍生物 。
化学反应分析
米那普林会发生各种化学反应,包括:
氧化: 米那普林在特定条件下可以被氧化,导致形成不同的氧化产物。
还原: 可以对米那普林进行还原反应以生成还原衍生物。
这些反应中常用的试剂包括肼、三氯氧磷以及各种氧化剂和还原剂。 这些反应形成的主要产物取决于所用条件和试剂。
相似化合物的比较
米那普林由于其对血清素和多巴胺系统的双重作用而与其他抗抑郁药相比具有独特性。 类似化合物包括:
阿米替林: 另一种抗抑郁药,但具有不同的副作用特征。
氟西汀: 一种选择性血清素再摄取抑制剂,作用机制不同。
舍曲林: 另一种选择性血清素再摄取抑制剂,具有不同的药理特性。
属性
IUPAC Name |
4-methyl-N-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-14-13-16(15-5-3-2-4-6-15)19-20-17(14)18-7-8-21-9-11-22-12-10-21/h2-6,13H,7-12H2,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMWSLGGVTVJPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1NCCN2CCOCC2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25953-17-7 (di-hydrochloride) | |
| Record name | Minaprine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025905775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5048477 | |
| Record name | Minaprine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Minaprine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014943 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7.01e-02 g/L | |
| Record name | Minaprine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00805 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Minaprine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014943 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Minaprine binds to serotonin type 2 receptors and to dopamine D1 and D2 type receptors. It also binds to the serotonin reuptake pump. Therefore, minaprine blocks the reuptake of both dopamine and serotonin. It is also, to a slight degree, cholinomimetic. Thus it may exhibit both mood-brightening and nootropic properties. It also acts as a reversible inhibitor of MAO-A (RIMA).It has also been found to inhibit acetylcholinesterase. | |
| Record name | Minaprine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00805 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
25905-77-5 | |
| Record name | Minaprine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25905-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Minaprine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025905775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Minaprine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00805 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Minaprine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Minaprine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.012 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MINAPRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00U7GX0NLM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Minaprine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014943 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
122 °C | |
| Record name | Minaprine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00805 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Minaprine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014943 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


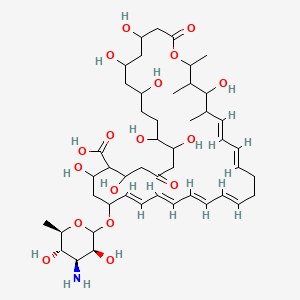
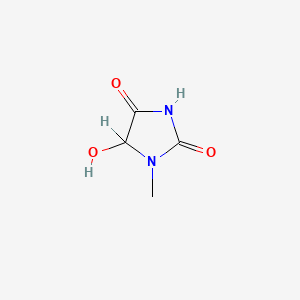

![2,4,6-trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B1677066.png)


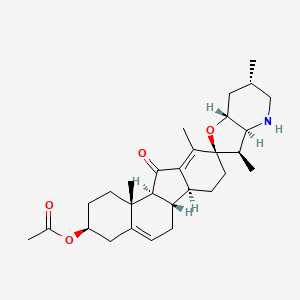
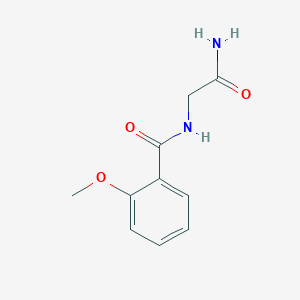
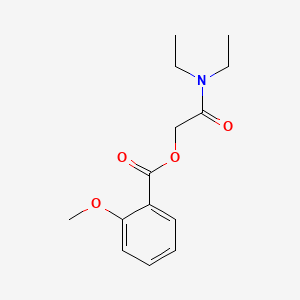
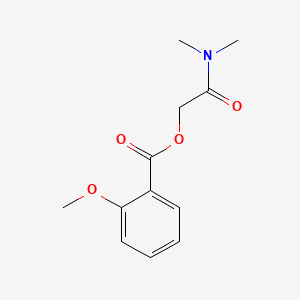
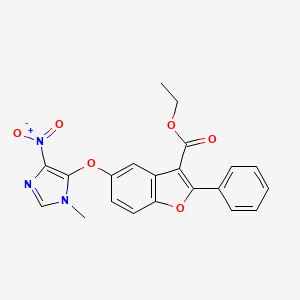
![2-[(5-benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B1677077.png)
